1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea
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Overview
Description
1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea is a chemical compound with the molecular formula C17H14F6N2O3 and a molecular weight of 408.3 g/mol . It is known for its unique structure, which includes two methoxy groups and two trifluoromethyl groups attached to a urea backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is then heated to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also participate in electron transfer reactions, affecting cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)thiourea: Similar structure but contains a thiourea group instead of a urea group.
1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)carbamate: Contains a carbamate group instead of a urea group.
1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)guanidine: Contains a guanidine group instead of a urea group.
Uniqueness
1,3-Bis(2-methoxy-5-(trifluoromethyl)phenyl)urea is unique due to its combination of methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,3-bis[2-methoxy-5-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O3/c1-27-13-5-3-9(16(18,19)20)7-11(13)24-15(26)25-12-8-10(17(21,22)23)4-6-14(12)28-2/h3-8H,1-2H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZRRLKDUZVUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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